A Comprehensive Technical Guide to 1-(2-Hydroxyethyl)-3-methyl-1H-pyrazole-4-carbaldehyde: Synthesis, Characterization, and Applications in Drug Discovery
A Comprehensive Technical Guide to 1-(2-Hydroxyethyl)-3-methyl-1H-pyrazole-4-carbaldehyde: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of 1-(2-Hydroxyethyl)-3-methyl-1H-pyrazole-4-carbaldehyde, a heterocyclic aldehyde of significant interest in medicinal chemistry. We will delve into its chemical identity, synthesis protocols with mechanistic insights, physicochemical properties, spectroscopic signature, and its role as a versatile building block in the development of novel therapeutic agents.
Chemical Identity and Nomenclature
The unambiguous identification of a chemical entity is paramount for scientific discourse and reproducibility. The compound of focus is systematically named 1-(2-Hydroxyethyl)-3-methyl-1H-pyrazole-4-carbaldehyde .
Table 1: Compound Identification
| Identifier | Value | Source |
| IUPAC Name | 1-(2-Hydroxyethyl)-3-methyl-1H-pyrazole-4-carbaldehyde | - |
| Molecular Formula | C₇H₁₀N₂O₂ | |
| Molecular Weight | 154.17 g/mol | |
| SMILES String | O=C([H])C1=CN(N=C1C)CCO | |
| InChI Key | QUSLPCAYDROTTE-UHFFFAOYSA-N | |
| MDL Number | MFCD09864400 | |
| PubChem Substance ID | 329775580 |
The pyrazole core, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery, known for its diverse biological activities.[1][2] The substituents on this core—a hydroxyethyl group at the N1 position, a methyl group at C3, and a carbaldehyde (formyl) group at C4—impart specific physicochemical and reactive properties that are crucial for its utility as a synthetic intermediate.
Synthesis and Mechanistic Considerations
The construction of the 1-(2-Hydroxyethyl)-3-methyl-1H-pyrazole-4-carbaldehyde scaffold can be strategically achieved through the well-established Vilsmeier-Haack reaction. This powerful formylation method is widely used for electron-rich aromatic and heterocyclic systems.[3][4][5]
Proposed Synthetic Pathway
A plausible and efficient synthesis commences with the N-alkylation of a suitable pyrazole precursor, followed by formylation of the pyrazole ring.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: Vilsmeier-Haack Formylation
This protocol is adapted from established procedures for the formylation of N-substituted pyrazoles.[3][4]
Materials:
-
1-(2-Hydroxyethyl)-3-methyl-1H-pyrazole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF. Cool the flask to 0 °C in an ice-water bath. Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. The temperature should be maintained below 5 °C. Allow the mixture to stir at 0 °C for 30 minutes to ensure the complete formation of the Vilsmeier reagent (chloroiminium salt).
-
Formylation Reaction: Dissolve 1-(2-Hydroxyethyl)-3-methyl-1H-pyrazole in a minimal amount of anhydrous DMF or DCM and add it dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Hydrolysis: Upon completion of the reaction, cool the mixture to 0 °C and carefully quench it by the slow addition of crushed ice, followed by a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic. This step hydrolyzes the intermediate iminium salt to the desired aldehyde.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Chromatography: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 1-(2-Hydroxyethyl)-3-methyl-1H-pyrazole-4-carbaldehyde.
Causality and Self-Validation:
-
Anhydrous Conditions: The Vilsmeier reagent is highly reactive towards water. Therefore, anhydrous solvents and inert atmosphere are crucial for optimal yield.
-
Temperature Control: The initial formation of the Vilsmeier reagent is exothermic and requires careful temperature control to prevent decomposition.
-
Monitoring Reaction Progress: TLC is essential to determine the endpoint of the reaction, preventing the formation of byproducts due to prolonged heating.
-
Purification: Column chromatography is a standard and effective method for isolating the target aldehyde from unreacted starting materials and any potential side products. The purity of the final product can be confirmed by NMR spectroscopy and mass spectrometry.
Physicochemical Properties
Table 2: Physicochemical Properties
| Property | Value | Source/Method |
| Physical Form | Solid | |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO. The hydroxyethyl group may impart some water solubility. | Structural Inference |
| XlogP (Predicted) | -0.7 | [6] |
The presence of the hydroxyl group and the pyrazole nitrogens suggests that this molecule can act as both a hydrogen bond donor and acceptor, influencing its solubility and interactions with biological targets.
Spectroscopic Characterization
The structural elucidation of 1-(2-Hydroxyethyl)-3-methyl-1H-pyrazole-4-carbaldehyde relies on a combination of spectroscopic techniques. While experimental spectra for this specific molecule are not widely published, the expected features can be predicted based on the analysis of closely related analogs.[4][7][8][9]
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrazole ring protons, the methyl group, the methylene protons of the hydroxyethyl chain, the aldehyde proton, and the hydroxyl proton. The aldehyde proton will be the most downfield signal, typically in the range of 9-10 ppm. The pyrazole ring proton will appear as a singlet in the aromatic region. The methyl group will be a singlet in the aliphatic region. The two methylene groups of the hydroxyethyl substituent will likely appear as triplets due to spin-spin coupling.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon of the aldehyde (highly downfield), the aromatic carbons of the pyrazole ring, the methyl carbon, and the two carbons of the hydroxyethyl group.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically found in the region of 1660-1700 cm⁻¹.[4] A broad absorption band in the region of 3200-3600 cm⁻¹ is also expected, corresponding to the O-H stretching of the hydroxyl group.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition. Predicted mass-to-charge ratios (m/z) for various adducts are available.[6]
Table 3: Predicted Mass Spectrometry Data
| Adduct | Predicted m/z |
| [M+H]⁺ | 155.08151 |
| [M+Na]⁺ | 177.06345 |
| [M-H]⁻ | 153.06695 |
Applications in Drug Development and Medicinal Chemistry
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, with numerous approved drugs containing this heterocycle.[1][2] Pyrazole-4-carbaldehydes, in particular, are valuable intermediates for the synthesis of a wide array of biologically active molecules.[10]
Caption: Potential therapeutic applications of derivatives.
The aldehyde functionality of 1-(2-Hydroxyethyl)-3-methyl-1H-pyrazole-4-carbaldehyde serves as a versatile chemical handle for a variety of transformations, including:
-
Reductive Amination: To introduce diverse amine-containing side chains, enabling the exploration of structure-activity relationships (SAR) for various biological targets.
-
Wittig and Horner-Wadsworth-Emmons Reactions: To form carbon-carbon double bonds, extending the molecular framework.
-
Condensation Reactions: With active methylene compounds to generate a plethora of heterocyclic systems.
-
Oxidation: To the corresponding carboxylic acid, which can then be converted to amides, esters, and other derivatives.
The hydroxyethyl group offers an additional site for modification or can participate in intramolecular interactions, influencing the conformation and binding of the final molecule to its target. The demonstrated biological activities of related pyrazole derivatives, including anti-inflammatory, antifungal, antibacterial, and anticancer properties, underscore the potential of this compound as a key building block in drug discovery programs.[10][11][12]
Safety and Handling
General Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with water.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
1-(2-Hydroxyethyl)-3-methyl-1H-pyrazole-4-carbaldehyde is a valuable heterocyclic building block with significant potential in medicinal chemistry and drug development. Its synthesis via the Vilsmeier-Haack reaction is a well-established and scalable method. The presence of both a reactive aldehyde and a modifiable hydroxyl group provides chemists with a versatile platform for the generation of diverse molecular libraries. The proven track record of the pyrazole scaffold in approved therapeutics further enhances the appeal of this compound for the discovery of novel agents targeting a wide range of diseases. Further research into the experimental determination of its physicochemical properties and biological activities is warranted to fully unlock its potential.
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